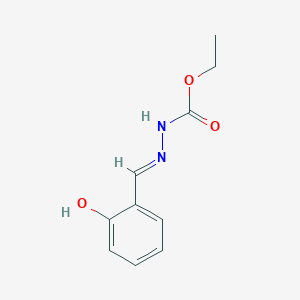
ethyl (2E)-2-(2-hydroxybenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in coordination chemistry. This particular compound is characterized by the presence of a hydroxyl group on the phenyl ring and an ethoxycarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzaldehyde in ethanol.
- Add ethoxycarbohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
- N’-[(E)-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
- N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
Uniqueness
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and the stability of its metal complexes
Properties
CAS No. |
88674-90-2 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl N-[(E)-(2-hydroxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12-11-7-8-5-3-4-6-9(8)13/h3-7,13H,2H2,1H3,(H,12,14)/b11-7+ |
InChI Key |
SRFNPEDVDROBQF-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















